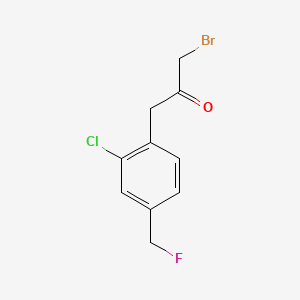

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one

Description

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and fluorine substituents

Properties

Molecular Formula |

C10H9BrClFO |

|---|---|

Molecular Weight |

279.53 g/mol |

IUPAC Name |

1-bromo-3-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H9BrClFO/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3H,4-6H2 |

InChI Key |

VSEZDMJQEMSQSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CF)Cl)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method involves the bromination of 3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

Material Science: It is used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways, making the compound useful in different chemical and biological applications .

Comparison with Similar Compounds

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

1-Bromo-4-chloro-2-fluorobenzene: This compound has a simpler structure and is used in similar applications, such as organic synthesis and coupling reactions.

2-Bromo-4-chloro-6-fluorotoluene: Another related compound with different substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-Bromo-3-(2-chloro-4-(fluoromethyl)phenyl)propan-2-one, with the CAS number 1806392-07-3, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H9BrClFO

- Molecular Weight : 279.53 g/mol

- Structural Characteristics : The compound features a bromo group, a chloro group, and a fluoromethyl substituent on a phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets. The presence of electron-withdrawing groups such as bromine and chlorine can enhance the compound's reactivity and binding affinity to biological targets.

Potential Mechanisms:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in pathways related to bacterial infections.

- Antimicrobial Activity : The structural features suggest that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial effects. For instance, studies on related ketones have shown promising results against pathogens like Chlamydia and Neisseria meningitidis.

Case Studies

- Study on Antichlamydial Activity : A study investigating the antichlamydial activity of structurally similar compounds highlighted the importance of specific substituents in enhancing efficacy against Chlamydia. The results indicated that electron-withdrawing groups significantly improved activity, suggesting that this compound could also possess similar properties .

- Toxicity Assessment : Preliminary toxicity studies conducted on derivatives of similar structures showed no significant toxicity towards human cells, indicating a favorable safety profile for further development .

Research Findings

Recent investigations into the biological activities of halogenated ketones indicate that the presence of halogens can modulate pharmacological properties such as potency and selectivity. The incorporation of fluorine and chlorine atoms has been associated with enhanced metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.